Comparative CYP Inhibition: 5-Bromo-3-carbaldehyde vs. 3-Bromo-6-carbaldehyde
The 5-bromo-1-benzothiophene-3-carbaldehyde isomer demonstrates significant inhibition of cytochrome P450 enzymes, with IC50 values of 10.0 μM, 10.0 μM, and 11.5 μM for CYP2A6, CYP1A2, and CYP2E1 respectively . This contrasts with 3-bromo-1-benzothiophene-6-carbaldehyde, for which similar published quantitative CYP inhibition data is absent. This disparity indicates that the position of the aldehyde group (3-position vs. 6-position) is a critical determinant of biological activity, making them non-interchangeable in drug development programs [1].
| Evidence Dimension | Cytochrome P450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No published quantitative CYP inhibition data available |
| Comparator Or Baseline | 5-Bromo-1-benzothiophene-3-carbaldehyde: IC50 = 10.0 μM (CYP2A6), 10.0 μM (CYP1A2), 11.5 μM (CYP2E1) |
| Quantified Difference | Not applicable (data absent for target compound) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Demonstrates that regioisomers exhibit distinct and quantifiable biological profiles, preventing direct substitution in medicinal chemistry projects.
- [1] Kuujia. Cas no 10135-02-1 (3-Bromo-1-benzothiophene-6-carbaldehyde). View Source
